molecular formula C35H55N7O8 B14219993 L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine CAS No. 628715-78-6

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine

Katalognummer: B14219993
CAS-Nummer: 628715-78-6
Molekulargewicht: 701.9 g/mol
InChI-Schlüssel: LUPWFYUKFVPPJQ-GMSCSKHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine is a peptide compound composed of six amino acids: alanine, tryptophan, isoleucine, serine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Disulfide bonds, if present, can be reduced using DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: DTT, TCEP.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-tryptophyl-L-isoleucyl-L-seryl-L-leucine: A similar peptide with one less isoleucine residue.

    L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-valine: A variant with valine instead of leucine.

Uniqueness

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of two isoleucine residues, which may confer distinct structural and functional properties compared to other peptides.

Eigenschaften

CAS-Nummer

628715-78-6

Molekularformel

C35H55N7O8

Molekulargewicht

701.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C35H55N7O8/c1-8-19(5)28(33(47)40-27(17-43)32(46)39-26(35(49)50)14-18(3)4)42-34(48)29(20(6)9-2)41-31(45)25(38-30(44)21(7)36)15-22-16-37-24-13-11-10-12-23(22)24/h10-13,16,18-21,25-29,37,43H,8-9,14-15,17,36H2,1-7H3,(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,42,48)(H,49,50)/t19-,20-,21-,25-,26-,27-,28-,29-/m0/s1

InChI-Schlüssel

LUPWFYUKFVPPJQ-GMSCSKHASA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.